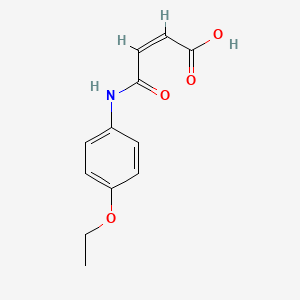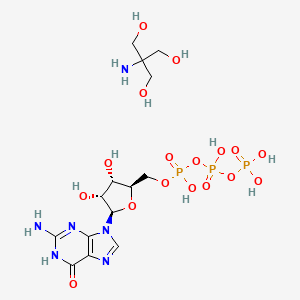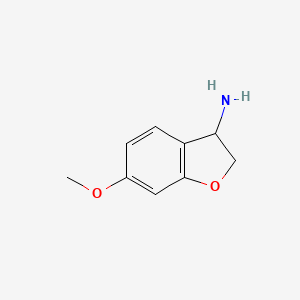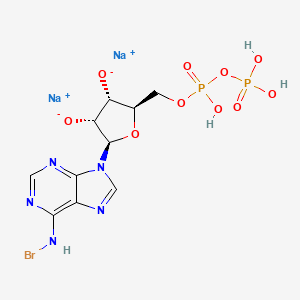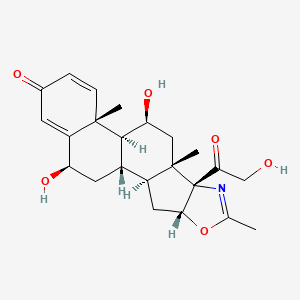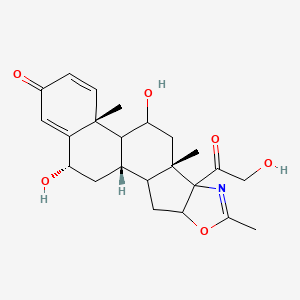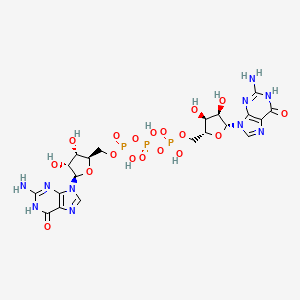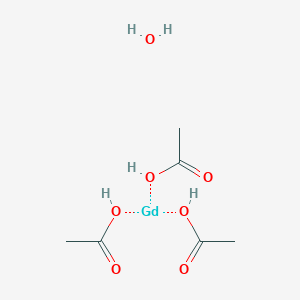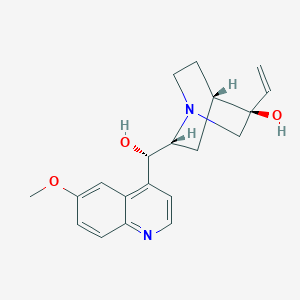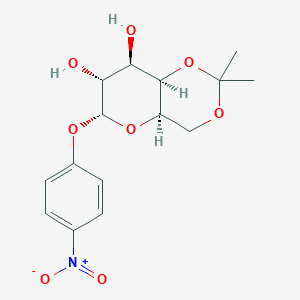
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside, also known as NPGal, is a synthetic substrate used in biochemical research to detect the activity of enzymes such as galactosidases. It is a colorless, crystalline powder that is soluble in water and commonly used in laboratory experiments.
科学的研究の応用
Enzyme-Catalyzed Synthesis and Reactions
4-Nitrophenyl α-d-galactopyranosyl-(1→3)-6-O-acetyl-α-d-galactopyranoside is synthesized using 4-nitrophenyl α-d-galactopyranoside in a transglycosylation reaction catalyzed by α-d-galactosidase from Talaromyces flavus. This process involves the use of water-miscible organic solvents as co-solvents, affecting the activity and stability of α-galactosidase. The synthesis showcases the use of this compound in enzymatic reactions, highlighting its role in the study of enzyme behavior and substrate interactions (Simerská et al., 2008).
Detection of E. coli Contamination
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside is utilized in a biosensor for detecting Escherichia coli contamination in foodstuffs. This detection is facilitated through the enzymatic release of o-nitrophenol from o-nitrophenyl-beta-D-galactopyranose by beta-galactosidase, which is a characteristic enzyme of E. coli. The process demonstrates the compound's application in public health and safety, particularly in monitoring food quality (Majid et al., 2008).
Structural and Molecular Analysis
This compound and its derivatives are frequently used in crystallography and molecular analysis. For example, the crystal structure of 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate was analyzed to understand molecular conformations and intermolecular interactions. Such studies are crucial in the field of chemistry and material sciences for designing and understanding molecular structures and reactions (Silva et al., 2017).
Enzyme Mechanism Studies
The compound is also utilized in studying enzyme mechanisms. For instance, investigations have been conducted on the beta-galactosidase enzyme from E. coli, exploring the effects of the 2-hydroxyl group on beta-D-galactopyranosyl transfer. Such studies are significant in biochemistry and pharmaceuticals for understanding enzyme function and designing enzyme inhibitors or activators (Richard et al., 2005).
Safety and Hazards
The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
生化学分析
Biochemical Properties
4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside is used as a substrate to determine α-galactosidase activity . This compound interacts with the enzyme α-galactosidase, which cleaves the compound, leading to a significant increase in the amount of released 4-nitrophenol . This interaction is crucial for the examination of glycosidase activities.
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for α-galactosidase The cleavage of this compound by α-galactosidase can influence cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme α-galactosidase . The enzyme cleaves the compound, leading to the release of 4-nitrophenol . This process can influence enzyme activity and potentially lead to changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its stability. The compound is a solid and is soluble in ethyl acetate . It is typically stored at -20°C
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of α-galactosidase . The enzyme cleaves the compound, leading to the release of 4-nitrophenol
特性
IUPAC Name |
(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXICGHJKXEDDR-POQQGIQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

